Product packaging for Borreline(Cat. No.:CAS No. 64643-94-3)

Borreline

Cat. No.: B1214625
CAS No.: 64643-94-3
M. Wt: 266.34 g/mol
InChI Key: WQTYIKZACFUZJB-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Borreline is a monoterpene indole alkaloid that was first isolated from the aerial parts of the plant Spermacoce capitata (formerly known as Borreria capitata ) . Its structure is particularly intriguing to researchers because it does not biogenetically derive from secologanin, a common precursor for many indole alkaloids, suggesting a unique biosynthetic pathway . A recent extensive spectroscopic reinvestigation published in 2023 has unified and confirmed the absolute configuration of this compound, correcting previous literature and providing a reliable structural basis for ongoing research . The compound has been studied alongside other intriguing alkaloids from Borreria species, such as borreverine and isoborreverine, which have shown selective activity against parasites in other studies, pointing to the potential of this class of compounds in pharmacological research . Researchers interested in natural product chemistry, novel alkaloid biosynthesis, and phytochemistry may find this compound a compound of significant interest for their investigations. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O B1214625 Borreline CAS No. 64643-94-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64643-94-3

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

[(2S,3R)-3-ethenyl-3,5-dimethyl-2,4-dihydropyrrol-2-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C17H18N2O/c1-4-17(3)9-11(2)19-16(17)15(20)13-10-18-14-8-6-5-7-12(13)14/h4-8,10,16,18H,1,9H2,2-3H3/t16-,17+/m1/s1

InChI Key

WQTYIKZACFUZJB-SJORKVTESA-N

SMILES

CC1=NC(C(C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32

Isomeric SMILES

CC1=N[C@@H]([C@@](C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32

Canonical SMILES

CC1=NC(C(C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Structural Characterization and Stereochemical Assignment

Early Structural Elucidation and Initial Proposals

The initial scientific report on borreline emerged in 1977, where it was identified as a new indolic alkaloid. researchgate.netphcogrev.com These early investigations laid the groundwork for understanding its fundamental chemical framework. The initial proposals for its structure were based on the interpretation of spectroscopic data available at the time, which pointed towards a complex indole (B1671886) derivative. A comprehensive review of compounds isolated from Borreria and Spermacoce species lists this compound as one of several indole alkaloids found within these plants. nih.gov

Advanced Spectroscopic Reinvestigation for Absolute Configuration

To move beyond the planar structure and assign the absolute configuration of its stereocenters, more sophisticated techniques were employed.

The most definitive evidence for the structure and stereochemistry of this compound came from single-crystal X-ray diffraction analysis. researchgate.netphcogrev.com A 1977 study by Damak and Riche provided a detailed account of the crystal and molecular structure of this compound. phcogrev.com X-ray crystallography is a powerful technique that allows for the unambiguous determination of the relative and absolute configuration of all stereogenic centers within a molecule, provided a suitable single crystal can be obtained. researchgate.net This method relies on the scattering of X-rays by the electron cloud of the atoms in the crystal, which generates a diffraction pattern that can be mathematically reconstructed into a three-dimensional model of the molecule.

While specific, in-depth studies applying modern, comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods solely to the stereochemical reinvestigation of this compound are not extensively documented in the literature, these techniques are fundamental in the structural elucidation of natural products.

NMR Spectroscopy is a cornerstone of modern organic chemistry for determining molecular structure. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, provide information about through-space proximity of protons, which is crucial for determining relative stereochemistry. wordpress.com For the assignment of absolute configuration, chiral derivatizing agents can be used to create diastereomers that exhibit distinct NMR signals. nih.gov

Chiroptical Methods , such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are highly sensitive to the stereochemical features of a molecule. cas.czrsc.orgnih.govrsc.orgnih.gov These techniques measure the differential absorption of left and right circularly polarized light. cas.cz By comparing experimentally obtained ECD or VCD spectra with those predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned.

The application of computational chemistry has become an indispensable tool in modern structural elucidation. nih.govbayer.comiiit.ac.in Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties (e.g., NMR chemical shifts, ECD/VCD spectra) for different stereoisomers of a molecule. researchgate.netnih.gov By comparing these computed data with experimental results, the most likely structure can be identified. While specific computational studies focusing on this compound are not prominent, this approach is now standard in the characterization of new and existing natural products.

Structural Relationships to Other Indole Alkaloids from Borreria

This compound belongs to a family of indole alkaloids isolated from the Borreria genus. nih.gov These plants are known to produce a variety of structurally related compounds. A comparative analysis reveals common structural motifs among these alkaloids.

Other notable indole alkaloids from Borreria include:

Borrerine : A simple indole alkaloid. nih.gov

Borreverine and Isoborreverine : These are bis-indole alkaloids, essentially dimers of indole units. nih.gov

Spermacoceine : Another bis-indole alkaloid. nih.gov

Verticillatine A and Verticillatine B : These are more recently discovered simple indole alkaloids from Borreria verticillata. researchgate.net

Borrecapine and Borrecoxine : These are other indole alkaloids found in the genus. nih.gov

Biosynthetic Pathways and Precursors

Proposed Biogenetic Route of Borreline Formation

While a complete, step-by-step biogenetic route specifically for this compound is not explicitly detailed in the search results, the classification of this compound as a tryptophan alkaloid containing a degraded monoterpene unit allows for a proposed general route based on known indole (B1671886) alkaloid biosynthesis. neist.res.inscribd.com Indole alkaloids commonly arise from the condensation of tryptamine (B22526) (derived from tryptophan) with a secologanin (B1681713) (a secoiridoid monoterpene derivative). researchgate.net This condensation is followed by a series of enzymatic transformations leading to the diverse structures of indole alkaloids. Given this compound's structure, a similar initial condensation between a tryptophan-derived unit and a modified or degraded monoterpene unit is plausible, followed by cyclization and further modifications to form the characteristic dihydropyrrole and indole moieties.

Enzymatic Transformations in this compound Biosynthesis

Specific enzymes directly involved in this compound biosynthesis are not explicitly identified in the provided search results. However, the biosynthesis of natural products, including alkaloids, relies on a range of enzymatic transformations. These can include enzymes such as oxidoreductases, transferases, cyclases, and lyases, which catalyze the various steps from primary precursors to the final complex structure. For indole alkaloids derived from tryptophan and a monoterpene, enzymes involved in tryptophan decarboxylation to tryptamine, enzymes modifying the monoterpene precursor, enzymes catalyzing the Pictet-Spengler type condensation, and enzymes performing subsequent cyclizations and functional group modifications would be expected to play roles. Although not specific to this compound, research on the biosynthesis of other natural products highlights the crucial roles of various enzyme classes, such as cytochrome P450 monooxygenases and aminotransferases in borrelidin (B54535) biosynthesis nih.gov, or glycosyltransferases and other enzymes in betalain and triterpene saponin (B1150181) biosynthesis researchgate.netnih.gov.

Genetic Basis of this compound Production in Source Organisms

The genetic basis for this compound production in its source organisms, Spermacoce verticillata and Borreria capitata, is not described in the provided information. Biosynthetic pathways for natural products are typically encoded by gene clusters in the organism's genome. These clusters contain the genes for the enzymes and regulatory proteins required for the synthesis of the compound. Studies on the genetic basis of other natural products, such as borrelidin in Streptomyces parvulus nih.gov or betalains (B12646263) in Beta vulgaris and Chenopodium quinoa researchgate.net, have involved cloning and characterizing biosynthetic gene clusters and identifying specific genes (e.g., borI, borJ, borK for borrelidin; CYP76AD, DODA, GTs for betalains) responsible for enzymatic steps. Identifying the genes responsible for this compound production would likely involve similar genomic studies in S. verticillata or B. capitata to locate and characterize the relevant biosynthetic gene cluster.

Synthetic Chemistry of Borreline and Analogues

Total Synthesis Strategies and Methodologies

Several research groups have successfully completed the total synthesis of Borrelidin (B54535), each employing unique strategies to address the molecule's complexity. jst.go.jp These syntheses are often convergent, involving the preparation of key fragments that are later coupled and cyclized.

A common theme in the total synthesis of Borrelidin is a convergent retrosynthetic approach, where the molecule is disconnected into more manageable fragments. A frequent strategy involves disconnecting the macrocycle at the ester linkage and a key carbon-carbon bond, typically leading to two major segments.

For instance, one common retrosynthetic strategy disconnects Borrelidin (1) into two primary fragments: an acid-containing portion (the C1-C11 segment) and an alcohol-containing portion (the C12-C23 segment). acs.orgacs.org A key macrocyclization step then forms the 18-membered ring.

A representative retrosynthetic analysis is as follows:

Disconnection 1 (Macrocyclization): The macrocycle is often formed via an intramolecular reaction, such as a SmI₂-mediated Reformatsky-type reaction or a ring-closing metathesis. acs.orgacs.org This step is one of the most critical and challenging in the entire synthesis. The disconnection is typically planned at the C11-C12 bond. acs.org

Disconnection 2 (Esterification): The ester bond linking the cyclopentane (B165970) side chain to the macrolide core is another logical point for disconnection. This leads to the seco-acid and the main macrolactone body.

Disconnection 3 (Fragment Coupling): The main chain is often broken down further. For example, the synthesis reported by Nagamitsu et al. envisioned the molecule arising from an α-bromo-α,β/γ,δ-unsaturated nitrile precursor (2), which itself is formed by the esterification of an acid segment (3) and an alcohol segment (4). acs.org

Key Intermediates: The syntheses rely on the stereocontrolled construction of several key intermediates.

The C1-C11 Fragment: This fragment contains a significant portion of the chiral centers of the polypropionate backbone. beilstein-journals.org Its synthesis often starts from simple chiral precursors, with stereocenters being installed iteratively. Methods like enzymatic desymmetrization of meso-diols are frequently employed to set the initial stereochemistry. beilstein-journals.orgacs.org For example, Yadav and Yadav utilized enzymatic desymmetrization of a meso-diol to create a key monoacetate intermediate in over 95% enantiomeric excess. beilstein-journals.org

The C12-C23 Fragment: This piece contains the cyclopentanecarboxylic acid moiety and the cyanodiene. The construction of the Z/E cyanodiene is a notable challenge. acs.org

Deoxypropionate Units: The 1,3-alternating methyl groups with a specific syn,syn,anti-configuration in the C3-C11 fragment pose a significant stereochemical challenge. beilstein-journals.org Chemoenzymatic strategies and iterative catalytic reactions, such as reductive aldol (B89426) reactions, have been developed to construct this demanding sequence. beilstein-journals.orgnih.gov

The total synthesis of Borrelidin is fraught with challenges that have demanded creative solutions from the chemical community.

Macrocyclization: Forming the large, strained 18-membered ring is a primary obstacle. The conformation of the linear precursor is critical for a successful ring-closing reaction. Several methods have been successfully applied:

Samarium(II) Iodide-Mediated Intramolecular Reformatsky-Type Reaction: This has proven to be a highly efficient method for the C11-C12 macrocyclization. acs.orgacs.org

Ring-Closing Metathesis (RCM): While a powerful tool for macrocyclization, its application here must contend with the specific geometry of the diene required for Borrelidin's structure.

Stereocontrol: The molecule contains numerous stereocenters, and their precise arrangement is crucial for biological activity. The syn/syn/anti relationship of the methyl groups on the polypropionate backbone is a particular challenge. acs.org

Solution: Strategies include the use of chiral pool starting materials (like D-glyceraldehyde), substrate-controlled reactions, and asymmetric catalysis. acs.org Hanessian and colleagues developed a method using iterative cuprate (B13416276) additions to acyclic unsaturated esters to build the deoxypropionate subunit. acs.org Morken's group utilized catalytic enantioselective reductive aldol reactions. nih.gov

Construction of the Cyanodiene: The creation of the (Z,E)-conjugated cyanodiene system is non-trivial.

Solution: Morken's synthesis employed a sequence of catalytic Sonogashira coupling, hydrostannylation, and cyanation to install this functionality. nih.gov Other approaches have investigated the stereoselectivity of cross-metathesis reactions involving acrylonitrile. beilstein-journals.org

Synthesis of Borrelidin Derivatives and Analogues

The potent biological activity of Borrelidin has motivated the synthesis of derivatives and analogues to explore structure-activity relationships (SAR) and develop compounds with improved therapeutic profiles, such as enhanced selectivity and reduced cytotoxicity. nih.govpnas.org

Synthetic efforts have focused on modifying several key regions of the molecule: pnas.org

The Carboxylic Acid Group (C22): The cyclopentanecarboxylic acid can be modified to form various esters and amides. A library of ester analogues was synthesized, revealing that substituents containing a -OCH₂CH₂N- fragment had a significant impact on antifungal activity. nih.gov Some of these ester derivatives may act as prodrugs. pnas.org

Hydroxyl Groups (C3 and C11): These positions can be acetylated or otherwise modified. Diacetylation at C3 and C11 is a common modification. pnas.org

The Cyanodiene (C12-C15): The diene can be reduced to alter the geometry and electronic properties of this part of the molecule.

Truncated Analogues: Simpler versions of Borrelidin have been synthesized where complex parts of the molecule are replaced. For example, analogues have been created where the "northern" fragment is simplified, or the cyclopentane ring is replaced with different carbocycles. jst.go.jp

These synthetic modifications have led to the discovery of analogues with promising properties. For example, certain derivatives have shown potent activity against malaria parasites (Plasmodium falciparum) while exhibiting significantly lower toxicity to human cells compared to the parent compound. pnas.org

Development of Novel Synthetic Approaches for Indole (B1671886) Alkaloids

While Borrelidin is a polyketide macrolide, the broader field of natural product synthesis continually develops new methods that can be applied to complex targets. The synthesis of indole alkaloids, a vast and structurally diverse class of natural products, provides a rich source of innovative synthetic strategies that can inspire the synthesis of other complex molecules.

Recent advancements in this area include:

Diversity-Oriented Synthesis (DOS): This approach aims to generate libraries of structurally diverse small molecules from a common starting point. For indole alkaloids, strategies often begin with a core scaffold like β-tetrahydrocarboline, which can be elaborated through various ring-forming or ring-breaking reactions to produce novel chemotypes. acs.org

Convergent Assembly and Late-Stage Functionalization: To improve efficiency, modern syntheses focus on bringing together complex, highly functionalized fragments at a late stage. nih.gov This requires the development of robust and chemoselective coupling reactions that can tolerate a wide range of functional groups. For example, new methods for linking two indole units via silver-mediated nucleophilic substitution have been developed for the synthesis of dimeric indole alkaloids. nih.gov

Catalyst-Controlled Reactions: The use of catalysts to control the stereochemical outcome of reactions is paramount. Proline catalysis, for instance, has been used to control intramolecular Michael additions and aldol reactions in complex settings, even overriding the inherent stereochemical biases of the substrate. wikipedia.org

Flow Chemistry and Automation: To accelerate the synthesis of analogues and build libraries for screening, automated synthesis platforms and flow chemistry are becoming increasingly important. These technologies allow for rapid optimization of reaction conditions and the production of a wide range of compounds for biological evaluation.

These advanced synthetic platforms, focused on convergent assembly, catalytic control, and diversification, provide a powerful toolkit for tackling the synthesis of any complex natural product, including the next generation of macrolide antibiotics inspired by structures like Borrelidin. nih.gov

Molecular Mechanisms of Action and Biological Roles Non Clinical

Borreline as a Plant Growth Regulator

Currently, there is a significant gap in the scientific literature regarding the specific functions of this compound as a plant growth regulator. While it is an alkaloid and related to compounds known for their biological activities, direct evidence or detailed studies on this compound's influence on plant development are not available.

There are no specific studies detailing the mechanism by which this compound might promote root growth. Research into the plant Spermacoce verticillata, from which this compound is isolated, has identified various other chemical constituents, but the direct role of this compound in root physiology remains uninvestigated. nih.govresearchgate.net

The molecular targets of this compound within plant physiological pathways have not been identified in the available scientific literature.

Molecular Interactions with Biochemical Pathways

Detailed research on the molecular interactions of this compound with specific biochemical pathways, such as those involving JNK1 protein or SIRT1 activity modulation in any biological model, is not present in the current body of scientific research. The known biological activity of this compound is primarily in the context of its antimicrobial properties. nih.gov

Role in Plant Defense Mechanisms

The role of this compound in the defense mechanisms of its source plant, Spermacoce verticillata, or in inducing defense responses in other plants has not been documented. While the plant itself possesses a range of secondary metabolites that likely contribute to its survival and defense, the specific contribution of this compound to these processes is unknown. nih.gov

Research Findings on Spermacoce verticillata Alkaloids

Spermacoce verticillata (synonymous with Borreria verticillata) is a plant rich in a variety of alkaloids and other secondary metabolites. nih.govresearchgate.netcore.ac.uk While information on this compound is scarce, studies on the plant's extracts and other isolated compounds have revealed several biological activities.

Table 1: Selected Alkaloids from Spermacoce verticillata and Their Reported Activities

AlkaloidChemical ClassReported Biological Activity
BorreverineBis-indole AlkaloidAntibacterial activity against Sarcina lutea, Vibrio cholerae, and Staphylococcus aureus nih.gov
EmetineTetrahydroisoquinolineAntiviral, antiparasitic, anticancer, and protein synthesis inhibition activities have been noted for this compound, which is also found in other plant species. nih.gov
BorrerineIndole (B1671886) AlkaloidNo specific activity listed in the primary review, but part of the diverse alkaloid profile of the plant. nih.gov

The presence of this diverse array of bioactive compounds in Spermacoce verticillata suggests a complex chemical ecology, though the specific role of each compound, including this compound, requires further investigation. nih.govnih.gov

Analytical Methodologies for Borreline Detection and Quantification

Chromatographic Techniques for Isolation and Analysis

Chromatographic techniques are fundamental for separating borreline from complex matrices, enabling its subsequent detection and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of various compounds, including alkaloids like berberine (B55584), which shares some analytical considerations with this compound due to its natural product origin. Reversed-phase HPLC methods are commonly employed, utilizing C18 columns and mobile phases typically consisting of gradients of acetonitrile (B52724) or methanol (B129727) with aqueous buffers containing acidic modifiers like formic acid or orthophosphoric acid. researchgate.netgigvvy.commdpi.cominnovareacademics.in Detection is often achieved using UV detectors at specific wavelengths where the compound absorbs light. For instance, berberine has been detected at wavelengths such as 266 nm and 350 nm. researchgate.netgigvvy.com

HPLC methods are validated according to guidelines from organizations like the International Conference on Harmonisation (ICH) to ensure their accuracy, precision, linearity, limits of detection (LOD), and limits of quantification (LOQ). researchgate.netmdpi.comeuropa.eu Linearity is typically assessed by plotting peak area against concentration, yielding a correlation coefficient (r²) to demonstrate the proportional relationship. researchgate.netmdpi.com LOD and LOQ are determined to establish the lowest concentrations that can be reliably detected and quantified, respectively. researchgate.netmdpi.comeuropa.eu

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. measurlabs.cominnovatechlabs.com It involves vaporizing the sample and passing it through a GC column, where compounds are separated based on their boiling points and interaction with the stationary phase. measurlabs.com The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a fingerprint for identification by comparison with spectral libraries. measurlabs.cominnovatechlabs.comboku.ac.at

GC-MS can be used for both qualitative identification and quantitative analysis, often coupled with detectors like Flame Ionization Detectors (FID) for quantification. boku.ac.at While GC-MS is well-suited for volatile compounds, derivatization techniques can be applied to make less volatile compounds amenable to GC analysis. boku.ac.at This method has been applied to the analysis of various organic substances and can be adapted for the analysis of this compound if it or its derivatives are sufficiently volatile. measurlabs.comfilab.fr

Advanced Spectrometric Techniques for Trace Analysis

Advanced spectrometric techniques provide highly sensitive and specific methods for the analysis of this compound, particularly for trace amounts and structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of a compound and aiding in the identification of unknown substances. eurl-pesticides.eu Coupled with liquid chromatography (LC-HRMS or UHPLC-HRMS), it is a valuable tool for the analysis of complex mixtures and the detection of compounds at low concentrations. nih.govhh-ra.org HRMS can be used for targeted analysis of specific compounds like this compound or for untargeted screening to identify a wide range of metabolites. hh-ra.orgalbany.edu

In the context of this compound, HRMS has been employed in phytochemical screening to reveal its presence in plant extracts, providing details such as retention time, molecular formula, and neutral mass. soeagra.com This technique is crucial for confirming the identity of this compound based on its exact mass and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) for Mixture Analysis

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds. It provides detailed information about the arrangement of atoms within a molecule. researchgate.net While traditionally used for analyzing pure compounds, advanced NMR techniques and data processing methods allow for the analysis of components within complex mixtures. researchgate.net

NMR, including 1D and 2D experiments (such as COSY, TOCSY, HSQC, HMBC, and ROESY), is essential for the complete structural elucidation of this compound and confirming its identity. almacgroup.com Reinvestigations of the structure of this compound have utilized extensive spectroscopic analysis, including NMR, to assign its absolute configuration. researchgate.netresearchgate.net NMR can also provide insights into the purity of isolated this compound samples. gigvvy.com

Standardization and Reference Material Development

Accurate and reliable analysis of this compound requires the use of standardized methods and well-characterized reference materials. Reference standards are crucial for calibrating analytical instruments, validating methods, and ensuring the comparability of results across different laboratories. casss.orgnihr.ac.uk

Developing a reference standard for this compound involves obtaining a highly pure sample of the compound and subjecting it to extensive analytical testing to confirm its identity, purity, and characteristics. almacgroup.comcasss.org Spectroscopic techniques, including NMR and HRMS, play a vital role in the characterization of reference standards. almacgroup.com The purity of a working standard can be determined by methods like HPLC. gigvvy.com

The availability of well-characterized this compound reference standards is essential for the accurate quantification of this compound in various matrices and for the development and validation of analytical procedures for its detection and analysis. researchgate.netgigvvy.commdpi.com

Future Research Directions and Applications

Design and Synthesis of Novel Borreline Analogues with Targeted Activities

The structural core of this compound, a tetrahydro-β-carboline, is a motif found in various bioactive natural products. sci-hub.se Future research can focus on the rational design and synthesis of novel this compound analogues by modifying its structure to enhance or confer specific biological activities. Studies on related natural products, such as Borrelidin (B54535) and pyrazolines, have demonstrated the potential to generate derivatives with improved or altered properties through targeted synthesis and structure-activity relationship (SAR) studies. nih.govnih.govfrontiersin.orgijpsr.commdpi.com Applying similar strategies to this compound could lead to the discovery of analogues with a range of potential applications, focusing on specific molecular targets.

Molecular Modeling and In Silico Studies for Interaction Prediction

Computational approaches, including molecular modeling and in silico studies, offer powerful tools for predicting the interactions of this compound and its analogues with biological targets. frontiersin.orgh-brs.denih.govnih.govuneb.brmdpi.com Techniques such as molecular docking can provide insights into potential binding modes and affinities, guiding the design of novel analogues with improved target specificity. uneb.brmdpi.com In silico studies can also help predict the physicochemical properties of designed compounds, assisting in the selection of the most promising candidates for synthesis and further evaluation. This approach can significantly accelerate the discovery and optimization process for this compound-based compounds.

Ecological Role and Chemical Ecology of this compound in Natural Systems

The ecological function of this compound in its natural environment, Spermacoce verticillata, is an important area for future research. Chemical ecology investigates the role of natural products in mediating interactions between organisms and their environment. mdpi.comresearchgate.netgithub.iochimia.ch Future studies could explore whether this compound acts as a defense mechanism against herbivores or pathogens, a signaling molecule in plant-microbe interactions, or plays a role in competition with other plant species. researchgate.netnih.gov Understanding the ecological pressures that influence the production and function of this compound can provide valuable context for its biological significance and potential applications.

Development of Sustainable Production Methods (e.g., Biocatalysis, Synthetic Biology)

Given the potential interest in this compound, developing sustainable and environmentally friendly production methods is crucial. Traditional extraction from plant sources can be resource-intensive. Future research can explore the application of biocatalysis and synthetic biology for the sustainable production of this compound. seqens.comnih.govbiocatalysts.comnih.govnovonesis.com This could involve engineering microorganisms or plant cell cultures to produce this compound through optimized biosynthetic pathways. nih.govfrontiersin.org Advances in synthetic biology offer the potential to design and construct microbial cell factories capable of producing complex natural products like this compound in a controlled and scalable manner. seqens.comnih.govbiocatalysts.com Biocatalytic approaches, utilizing enzymes to perform specific chemical transformations, could also offer greener routes for the synthesis of this compound or its precursors. nih.govnovonesis.com

Q & A

Q. How can researchers systematically characterize the chemical structure of Borreline?

Methodological Answer:

  • Use spectroscopic techniques (e.g., NMR, IR) to identify functional groups and bonding patterns.
  • Employ X-ray crystallography to resolve 3D molecular geometry, ensuring purity via HPLC (≥95%) .
  • Validate structural consistency across synthesized batches using mass spectrometry (MS) and elemental analysis .

Table 1 : Key Analytical Techniques for Structural Characterization

TechniqueApplicationParameters to Validate
NMRFunctional group identificationChemical shift (δ), multiplicity
X-ray diffractionCrystallographic structure resolutionSpace group, unit cell dimensions
HPLC-MSPurity assessmentRetention time, m/z ratio

Q. What experimental protocols are recommended for isolating this compound from natural sources?

Methodological Answer:

  • Optimize extraction solvents (e.g., methanol, ethyl acetate) based on polarity.
  • Implement column chromatography with gradient elution to separate this compound from co-extracted compounds .
  • Validate yield using gravimetric analysis and cross-check with LC-MS .

Q. How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?

Methodological Answer:

  • Conduct dose-response studies in rodent models, measuring plasma concentrations via LC-MS/MS at timed intervals.
  • Calculate AUC (area under the curve) , half-life (t½), and clearance rates using non-compartmental analysis .

Advanced Research Questions

Q. What strategies address contradictory data on this compound’s mechanism of action in different in vitro assays?

Methodological Answer:

  • Perform dose standardization to rule out concentration-dependent effects.
  • Use isogenic cell lines to control genetic variability and validate findings via orthogonal assays (e.g., siRNA knockdown) .
  • Apply meta-analysis frameworks to reconcile discrepancies, prioritizing studies with rigorous controls .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in human cell models?

Methodological Answer:

  • Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway perturbations.
  • Use network pharmacology models to prioritize high-confidence targets, validated via CRISPR-Cas9 screens .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Apply hierarchical Bayesian models to account for inter-experiment variability.
  • Use Akaike Information Criterion (AIC) to compare logistic vs. hormetic dose-response models .

Data Contradiction & Validation

Q. How should researchers design replication studies to confirm this compound’s reported bioactivity?

Methodological Answer:

  • Adopt BLIND (Biomarker-Led Independent Validation) protocols, sharing raw data and reagents across labs.
  • Pre-register experimental designs on platforms like Open Science Framework to reduce bias .

Q. What criteria determine whether conflicting solubility data for this compound stem from methodological artifacts?

Methodological Answer:

  • Compare solvent systems (e.g., aqueous vs. organic) and temperature controls across studies.
  • Validate solubility via dynamic light scattering (DLS) to detect aggregation, a common source of inconsistency .

Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) refine this compound research questions?

Methodological Answer:

  • Feasible: Ensure access to synthetic standards and validated assays.
  • Novel: Focus on understudied targets (e.g., epigenetic modifiers) rather than well-characterized pathways.
  • Ethical: Prioritize in vitro models before advancing to in vivo studies .

Q. What scoping review methodologies are effective for mapping this compound’s research landscape?

Methodological Answer:

  • Follow PRISMA-ScR guidelines to systematically screen literature across PubMed, Scopus, and preprint repositories.
  • Code themes (e.g., synthesis routes, bioactivity) using tools like NVivo, and consult domain experts to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Borreline
Reactant of Route 2
Borreline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.